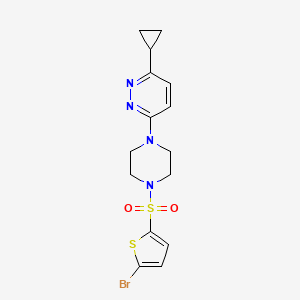

3-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine

Description

The compound 3-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a cyclopropyl group at position 6 and a piperazine-sulfonyl-bromothiophene moiety at position 3. Its structure combines a sulfonamide linker, a brominated thiophene ring, and a piperazine group, which are common pharmacophores in medicinal chemistry for targeting enzymes or receptors (e.g., kinase inhibitors, GPCR modulators) . The bromine atom at the 5-position of the thiophene may enhance electronic effects or serve as a handle for further derivatization.

Properties

IUPAC Name |

3-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-6-cyclopropylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN4O2S2/c16-13-4-6-15(23-13)24(21,22)20-9-7-19(8-10-20)14-5-3-12(17-18-14)11-1-2-11/h3-6,11H,1-2,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVBAJOBZKCFIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity associated with this compound, drawing on diverse research studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 406.3 g/mol. The presence of the bromothiophene moiety and the piperazine ring suggests potential interactions with various biological targets, particularly in enzyme inhibition and antimicrobial activity.

Biological Activity Overview

The biological activities of compounds similar to this compound have been explored in several studies, indicating a range of pharmacological effects:

- Antibacterial Activity : Compounds containing piperazine and sulfonamide groups have shown significant antibacterial properties. For instance, studies have demonstrated that related compounds exhibit moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The sulfonamide functional group is noted for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies have reported IC50 values indicating strong inhibitory activity against these enzymes, which are critical in treating conditions like Alzheimer's disease and urinary tract infections .

- Antitumor Activity : Preliminary evaluations suggest that derivatives of this compound may possess antitumor properties, as evidenced by their ability to inhibit cell proliferation in various cancer cell lines .

- Antifungal Activity : Similar compounds have been evaluated for antifungal activity, showing promise against pathogenic fungi, which could expand their therapeutic applications .

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial activity of several synthesized compounds bearing the piperazine moiety, it was found that those with the bromothiophene substitution exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications significantly influenced antibacterial potency.

Case Study 2: Enzyme Inhibition Assays

A series of enzyme inhibition assays were conducted to assess the effectiveness of compounds similar to this compound. The results showed that compounds with a sulfonamide group demonstrated high affinity for AChE, with some derivatives achieving IC50 values below 10 µM, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Research Findings Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogs (Table 1). These analogs share the pyridazine-piperazine-sulfonyl scaffold but differ in substituents, influencing their physicochemical and biological profiles.

Table 1: Structural and Functional Comparison

*LogP values estimated via computational methods (e.g., XLogP3).

Key Findings :

Electron-Withdrawing Groups (Bromine vs. Chlorine) :

- The bromine in the target compound increases molecular weight and lipophilicity (LogP = 3.2) compared to the chlorine-substituted analog (LogP = 3.5). Bromine’s larger atomic radius may enhance π-stacking interactions in enzyme binding pockets, but this could reduce solubility .

- Chlorine analogs (e.g., 5-chlorothiophene derivative) show higher potency in EGFR inhibition, suggesting halogen size impacts target engagement .

Alkyl Substituents (Cyclopropyl vs. However, methyl-substituted analogs exhibit lower LogP (2.8), favoring aqueous solubility .

Sulfonyl-Piperazine Linker :

- All compounds retain the sulfonyl-piperazine motif, critical for hydrogen bonding with target proteins. The phenylsulfonyl variant (PDE4 inhibitor) demonstrates that aromatic substituents can redirect activity toward cyclic nucleotide phosphodiesterases .

Thiophene vs. Phenyl Rings :

- Thiophene-containing analogs (brominated or chlorinated) show higher target affinity than phenyl-substituted derivatives, likely due to sulfur’s electronegativity and conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.